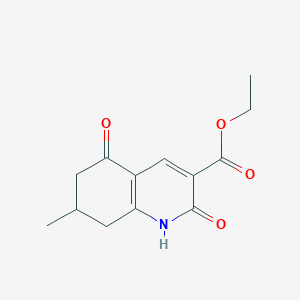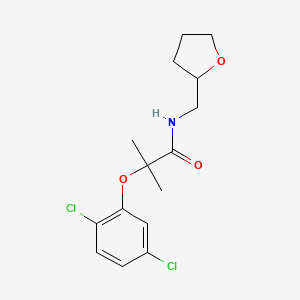
ethyl 7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate
Descripción general
Descripción
Ethyl 7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate, also known as EMDQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EMDQ belongs to the class of quinoline derivatives and has shown promising results in various preclinical studies.
Mecanismo De Acción
The exact mechanism of action of ethyl 7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. ethyl 7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. ethyl 7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate has also been shown to inhibit the NF-kB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and physiological effects:
ethyl 7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. ethyl 7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate has also been shown to increase the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death. In neurodegenerative disease research, ethyl 7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate has been shown to protect neurons from oxidative stress and inflammation, which are believed to be key factors in the development of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate in lab experiments is its relatively low cost and high yield. ethyl 7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate is also stable under various conditions, making it easy to handle and store. One limitation of using ethyl 7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on ethyl 7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate. One direction is to further investigate its potential as a cancer treatment, particularly in combination with other chemotherapy drugs. Another direction is to investigate its potential as a treatment for neurodegenerative diseases, particularly in animal models. Additionally, further research is needed to fully understand the mechanism of action of ethyl 7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate and its potential side effects in humans.
Aplicaciones Científicas De Investigación
Ethyl 7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate has been studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and inflammation. In cancer research, ethyl 7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate has shown cytotoxic effects on various cancer cell lines, including breast, colon, and lung cancer. In neurodegenerative disease research, ethyl 7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate has shown neuroprotective effects and has been proposed as a potential treatment for Alzheimer's and Parkinson's diseases. In inflammation research, ethyl 7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate has shown anti-inflammatory effects and has been proposed as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
ethyl 7-methyl-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-3-18-13(17)9-6-8-10(14-12(9)16)4-7(2)5-11(8)15/h6-7H,3-5H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFZFJHHMCCAGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CC(CC2=O)C)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-methoxyphenyl)-8-methyl-7-[2-(4-methyl-1-piperazinyl)ethoxy]-4H-chromen-4-one](/img/structure/B4846676.png)
![2-({[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B4846680.png)
![3-bromo-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4846684.png)
![2-[(3,4-dichlorobenzyl)thio]-3-(4-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4846689.png)
![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-2-quinolinecarboxamide](/img/structure/B4846697.png)
![N-[4-(benzyloxy)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4846702.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chlorophenyl)thiourea](/img/structure/B4846710.png)

![{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B4846730.png)
![2-[4-(difluoromethoxy)-3-methoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4846737.png)
![N-methyl-2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B4846753.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,5-dichlorophenoxy)butanamide](/img/structure/B4846756.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-chlorophenyl)acetamide](/img/structure/B4846764.png)
![4-methoxy-N-({4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4846765.png)